molecular formula C8H8N2O2 B8469952 3-Cyano-5-ethyl-1H-pyrrole-2-carboxylic acid

3-Cyano-5-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8469952
M. Wt: 164.16 g/mol
InChI Key: GUONYXFWAOTDJU-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

The title compound was prepared by a procedure analogous to Intermediate 31 starting from 5-methyl-2-formyl-1H-pyrrole-3-carbonitrile (preparation: J. Med. Chem. 1998, 41(6) 808-820).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:7]=[C:6]([CH2:8]C)[NH:5][C:4]=1[C:10]([OH:12])=[O:11])#[N:2].CC1NC(C=O)=C(C#N)C=1>>[C:1]([C:3]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4]=1[C:10]([OH:12])=[O:11])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(NC(=C1)CC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(N1)C=O)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(NC(=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.